molecular formula C16H17N3O2 B4190547 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamide

2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamide

Cat. No. B4190547
M. Wt: 283.32 g/mol
InChI Key: QGPQJKVUXIGEIX-UHFFFAOYSA-N
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Description

2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamide, also known as PFT-μ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of the p53 family of tumor suppressor proteins, which play a key role in regulating cell growth and preventing the development of cancer.

Mechanism of Action

2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ binds to the hydrophobic pocket of the p53 family of tumor suppressor proteins, preventing their interaction with the transcriptional co-activator p300/CBP. This results in the inhibition of the transcriptional activity of these proteins, leading to the sensitization of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ inhibits the transcriptional activity of the p53 family of tumor suppressor proteins, leading to the sensitization of cancer cells to chemotherapy and radiation therapy. Physiologically, 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ induces apoptosis in cancer cells, which is a key mechanism for eliminating cancer cells from the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ in lab experiments is its high potency and specificity for the p53 family of tumor suppressor proteins. This allows for precise targeting of these proteins in cancer cells, without affecting normal cells. However, one limitation of using 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ in lab experiments is its limited solubility in water, which can make it difficult to administer to cells in culture.

Future Directions

There are several future directions for the study of 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ. One direction is the development of new analogs of 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ that have improved solubility and potency. Another direction is the investigation of the potential use of 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ in combination with other cancer therapies, such as immunotherapy. Additionally, the study of the role of the p53 family of tumor suppressor proteins in other diseases, such as neurodegenerative diseases, could provide new insights into the potential therapeutic applications of 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ.

Scientific Research Applications

2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the p53 family of tumor suppressor proteins by 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 2-phenyl-N-(tetrahydro-2-furanylmethyl)-5-pyrimidinecarboxamideμ has been shown to induce apoptosis in cancer cells, which is a key mechanism for eliminating cancer cells from the body.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(19-11-14-7-4-8-21-14)13-9-17-15(18-10-13)12-5-2-1-3-6-12/h1-3,5-6,9-10,14H,4,7-8,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPQJKVUXIGEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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